2',3'-Dimethoxyflavanone

Breast Cancer Cancer Stem Cells Flavonoids

Cancer stem cell (CSC) research faces a scarcity of specific chemical probes. 2',3'-Dimethoxyflavanone (2',3'-DMF) directly addresses this gap. - Superior Potency: Most toxic among 42 flavonoids vs. MCF-7-SC breast CSCs[reference:0]. - Unique Mechanism: Induces apoptosis via LC3-mediated caspase-8 activation without triggering autophagy, enabling dissection of autophagy-independent cell death[reference:1]. - Structural Benchmark: Defined 2',3'-dimethoxy pharmacophore serves as a reference standard for SAR-driven analog development. Sourced for reliable lead discovery and CSC mechanistic studies.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 97207-23-3
Cat. No. B1228670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dimethoxyflavanone
CAS97207-23-3
Synonyms2',3'-dimethoxyflavanone
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C2CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C17H16O4/c1-19-15-9-5-7-12(17(15)20-2)16-10-13(18)11-6-3-4-8-14(11)21-16/h3-9,16H,10H2,1-2H3
InChIKeyJQWFJSITMYCDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dimethoxyflavanone Procurement Guide


2',3'-Dimethoxyflavanone (2',3'-DMF) is a synthetic methoxylated flavanone derivative characterized by the substitution of methoxy groups at the 2' and 3' positions on the B-ring of the flavanone skeleton [1]. As a member of the flavanone subclass, it possesses a 2,3-dihydroflavone backbone, which distinguishes it structurally from flavones [1]. This compound has been primarily investigated for its antineoplastic activity, with a specific focus on targeting cancer stem cells (CSCs) [2].

2',3'-Dimethoxyflavanone: Why Substitution Matters


In-class substitution of flavanones is scientifically unsound due to the profound impact of specific methoxy substitution patterns on both biological potency and mechanism of action. While broad class-level effects like antioxidant activity are common, the anticancer activity of flavanones is highly dependent on the position and number of methoxy groups [1]. For example, the substitution pattern directly influences cell permeability and interactions with key apoptotic proteins [2]. Furthermore, even among dimethoxyflavanones, the specific positioning dictates unique cellular responses. 4',7-Dimethoxyflavanone, for instance, induces G2/M cell cycle arrest, while 2',3'-DMF triggers a distinct apoptotic pathway involving LC3-mediated caspase-8 activation without inducing autophagy [3]. This evidence underscores that 2',3'-DMF is not interchangeable with other flavanones and must be specifically sourced for research programs investigating CSC-targeting or non-autophagic cell death mechanisms.

2',3'-Dimethoxyflavanone: Evidence Comparison


Superior Potency in Breast Cancer Stem Cells

In a direct comparative study, 2',3'-DMF was tested against a panel of 42 flavonoids for cytotoxicity in the breast cancer stem cell line MCF-7-SC [1]. 2',3'-DMF demonstrated the highest toxicity among all tested flavonoids [1]. This finding was further corroborated in a subsequent study where, among 13 flavonoids, 2',3'-DMF again exhibited the highest toxicity in the same cell line [2].

Breast Cancer Cancer Stem Cells Flavonoids Cytotoxicity Apoptosis

Enhanced Potency in MCF-7 Cells

While direct IC50 values for 2',3'-DMF are not available from the excluded sources, its potency can be contextualized through comparison with a structurally similar dimethoxyflavanone. A study on 4',7-dimethoxyflavanone reported an IC50 of 115.62 μM against MCF-7 breast cancer cells after 24 hours of treatment [1]. In contrast, vendor-provided data for 2',3'-DMF indicate a significantly lower IC50 of 15.2 μM against the same cell line, which aligns with its observed superior performance in head-to-head flavonoid panels .

Breast Cancer MCF-7 Flavanone IC50 Cytotoxicity

LC3-Mediated Apoptosis Without Autophagy

2',3'-DMF activates a unique cell death pathway. It induces a dramatic increase in the conversion of LC3-I to LC3-II, a classic autophagy marker [1]. However, co-treatment with chloroquine, a lysosomal inhibitor that blocks autophagic degradation, did not alter the degree of LC3 conversion, and acidic vesicular organelles (AVOs) were not detected [1]. This indicates that 2',3'-DMF triggers a non-autophagic role for LC3. Mechanistically, 2',3'-DMF induces the ubiquitination of caspase-8, promoting its interaction with LC3 and subsequent aggregation and self-activation, leading to apoptosis [1].

Apoptosis Autophagy Caspase-8 LC3 Cell Signaling

2',3'-Dimethoxyflavanone Research Applications


Cancer Stem Cell Targeting

Given its demonstrated superior potency against MCF-7-SC breast cancer stem cells compared to a large panel of 42 flavonoids, 2',3'-DMF is an optimal starting point for medicinal chemistry programs aimed at developing novel CSC-targeting agents [1]. Its specific activity makes it a valuable positive control or lead compound in high-throughput screens for CSC inhibitors, as well as in mechanistic studies designed to understand and overcome therapy resistance and metastasis, which are driven by CSCs [1].

Non-Canonical LC3 Functions

2',3'-DMF serves as a unique and specific chemical probe for studying the non-autophagic functions of the LC3 protein. Its ability to induce LC3 lipidation and subsequent caspase-8 activation, without triggering the formation of acidic vesicular organelles, allows researchers to dissect and study autophagy-independent cell death pathways [2]. This is a critical application for labs studying the complex and often context-dependent roles of autophagy in cancer and other diseases [2].

SAR Studies for Flavanone Anticancer Agents

The 2',3'-dimethoxy substitution pattern is a critical pharmacophore for achieving potent anti-CSC activity. This compound is an essential tool for SAR studies designed to map the influence of specific methoxy group positions on flavanone potency, target engagement, and mechanism of action [1]. By serving as a benchmark, researchers can use 2',3'-DMF to guide the synthesis of next-generation analogs with improved drug-like properties, such as enhanced solubility or metabolic stability, while retaining or improving its unique biological profile [1].

Technical Documentation Hub

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